molecular formula C5H4BN3O3S B428633 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol CAS No. 20841-00-3

4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol

Cat. No.: B428633
CAS No.: 20841-00-3
M. Wt: 196.98g/mol
InChI Key: GXNNXFIKEJGNMA-UHFFFAOYSA-N
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Description

4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is a heterocyclic compound that features a unique combination of a thieno ring fused with a diazaborinin structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol typically involves the reaction of 3-amino-5-phenylthiophene-2-carboxamide with potassium cyclopropyltrifluoroborate and boron trifluoride ethylamine complex in toluene and cyclopentyl methyl ether . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The thieno ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

    Reduction of the nitro group: results in the formation of 4-(amino)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol.

    Electrophilic substitution: on the thieno ring can yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and thieno functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is unique due to its nitro functional group, which imparts distinct electronic properties and reactivity compared to other similar compounds

Properties

IUPAC Name

1-hydroxy-4-nitro-2H-thieno[2,3-d]diazaborinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BN3O3S/c10-6-4-3(1-2-13-4)5(7-8-6)9(11)12/h1-2,8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNNXFIKEJGNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CS2)C(=NN1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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